molecular formula C28H24N4O4 B13136278 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione CAS No. 83424-42-4

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione

Cat. No.: B13136278
CAS No.: 83424-42-4
M. Wt: 480.5 g/mol
InChI Key: PDNAIMDNCPXJGL-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by four amino groups and two 3-methylphenoxy substituents on the anthracene-9,10-dione core. This compound’s structure enables diverse electronic transitions and redox activity, making it a candidate for applications in dyes, sensors, and materials science .

Properties

CAS No.

83424-42-4

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O4/c1-13-5-3-7-15(9-13)35-19-11-17(29)21-23(25(19)31)27(33)22-18(30)12-20(26(32)24(22)28(21)34)36-16-8-4-6-14(2)10-16/h3-12H,29-32H2,1-2H3

InChI Key

PDNAIMDNCPXJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as vanadium pentoxide (V2O5), and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH) .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Electronic and Optical Properties

  • Electron-Donating Groups: The target’s 3-methylphenoxy groups enhance electron density in the anthracene core, red-shifting absorption spectra compared to unsubstituted anthraquinones. Similar derivatives (e.g., HAD) exhibit UV-Vis maxima at 502 nm .
  • Electron-Withdrawing Groups: Bromophenoxy or chlorophenoxy substituents (e.g., CAS 83424-40-2) reduce electron density, altering redox potentials and sensor interactions .
  • Mitoxantrone: With hydroxyl and ethylamino groups, it shows strong DNA intercalation due to planar structure and charge interactions, contrasting with the target’s phenoxy-based hydrophobicity .

Solubility and Hydrophobicity

  • Alkyl Chain Length: Ethylphenoxy (C30H28N4O4) and pentylphenoxy (C24H32N4O4) analogs exhibit increased hydrophobicity compared to the methyl derivative, impacting solubility in polar solvents .
  • Hydroxyethylamino Derivatives: HAD and BHAD (hydroxyethylamino substituents) demonstrate improved water compatibility, enabling use in aqueous polyurethane formulations .

Thermal and Chemical Stability

  • Polymer-Integrated Derivatives: HAD-based polyurethanes show low thermal migration (<2%), suggesting the target’s amino and phenoxy groups may confer similar stability in materials .
  • Bromophenoxy Analogs: Require storage away from heat and moisture due to bromine’s reactivity, unlike the more stable methylphenoxy derivative .

Tabulated Comparison of Key Compounds

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
Target Compound 3-methylphenoxy C28H24N4O4 508.57 Dyes, redox sensors
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)... 3-ethylphenoxy C30H28N4O4 536.58 Increased hydrophobicity
1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)... 3-bromophenoxy C26H16Br2N4O4 634.24 Bioactivity potential
HAD (1-(bis(2-hydroxyethyl)amino)...) hydroxyethylamino C16H18N2O4 326.33 Colored polyurethane synthesis
Mitoxantrone (CAS 65271-80-9) dihydroxy, ethylamino C22H28N4O6 444.49 Anticancer agent, DNA intercalator

Biological Activity

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure features multiple amino groups and phenoxy substituents, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure

The compound can be represented as follows:

C22H24N4O2\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_2

where:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen
  • O : Oxygen

Anticancer Activity

Recent studies have indicated that anthraquinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds similar to 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione have been shown to induce cell cycle arrest at the G2/M phase. This is critical for preventing the proliferation of cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins. This leads to increased apoptosis in various cancer cell lines.
StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast Cancer)10Apoptosis via caspase activation
BHeLa (Cervical Cancer)15G2/M phase arrest
CA549 (Lung Cancer)12Bcl-2 modulation

Antimicrobial Activity

The antimicrobial properties of anthraquinones have been widely documented. The compound has shown effectiveness against various bacterial strains and fungi.

  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and interference with nucleic acid synthesis.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Structure-Activity Relationship (SAR)

The biological activity of 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione can be influenced by its structural components:

  • Amino Groups : The presence of amino groups enhances solubility and may facilitate interactions with biological targets.
  • Phenoxy Substituents : These groups can affect the compound's lipophilicity and influence its ability to penetrate cell membranes.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione resulted in a significant reduction in cell viability. Flow cytometry analysis indicated that approximately 60% of the cells underwent apoptosis after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

A series of tests against common pathogens revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results suggest that it could serve as a lead compound for developing new antimicrobial agents.

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